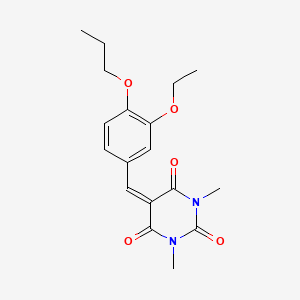![molecular formula C22H21N3O6S B4616616 3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)
3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Descripción general
Descripción
Synthesis Analysis
Synthesis of derivatives similar to the discussed compound often involves multistep reactions, utilizing key intermediates such as 6-methyl-3-thioxo-1,2,4-triazin-5-one, which is a precursor in the synthesis of thiazolo[2,3-c][1,2,4]triazine derivatives through reactions with 1-acyl-2-bromoacetylenes and α-acetylenic ketones. These processes are characterized by reactions in methanol in the presence of triethylamine, showcasing the compound's complex synthetic route and the necessity for precise conditions to achieve the desired product (Elokhina et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds within this category often requires sophisticated analytical techniques for elucidation, including X-ray crystallography, IR, 1H, and 13C NMR spectroscopy. These methods provide insights into the arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds, critical for understanding their chemical behavior and interactions (Elokhina et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Triazine derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of triazine-based compounds in chemical synthesis. For instance, the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives from 6-methyl-3-thioxo-1,2,4-triazin-5-one showcases the chemical reactivity and potential for generating diverse compounds within this chemical family (Elokhina et al., 1996). These synthetic routes offer a foundation for exploring the applications of specific triazine derivatives in various fields of research.
Antiviral and Antimicrobial Activities
Triazine derivatives have been examined for their inhibitory effects on various viruses and bacteria, indicating their potential as antiviral and antimicrobial agents. For example, benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives were found to inhibit the replication of ortho- and paramyxoviruses, highlighting the selective biological activity that can be achieved by modifying the triazine core (Golankiewicz et al., 1995). This selective inhibition is crucial for developing targeted therapeutic agents with minimized side effects.
Corrosion Inhibition
Beyond biomedical applications, triazine derivatives have been studied for their role in corrosion inhibition, an essential aspect of material science and engineering. Benzothiazole derivatives, for example, showed promising results as corrosion inhibitors for steel in acidic environments, showcasing the compounds' ability to provide protective layers and prevent material degradation (Hu et al., 2016). This application is vital for extending the lifespan of materials used in harsh industrial and environmental conditions.
Larvicidal and Antimicrobial Properties
Some triazine derivatives have been synthesized and shown to possess mosquito larvicidal and broad-spectrum antibacterial activities, underscoring their potential as pesticide agents and in combating microbial resistance. The identification of compounds with specific activity against malaria vectors and bacterial pathogens is a critical step towards developing new, more effective treatments and pest control strategies (Castelino et al., 2014).
Propiedades
IUPAC Name |
(7Z)-3-(1,3-benzodioxol-5-yl)-7-[(3,4,5-trimethoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-27-17-6-13(7-18(28-2)20(17)29-3)8-19-21(26)25-11-24(10-23-22(25)32-19)14-4-5-15-16(9-14)31-12-30-15/h4-9H,10-12H2,1-3H3/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMBSXLCLJJLHH-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4616541.png)
![methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616549.png)
![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)

![N-(3-chloro-4-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4616604.png)
![3-({[(5-bromo-1-naphthoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4616611.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)
![methyl 3-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4616620.png)
![2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)
![1-ethyl-4-({[(3-fluorophenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4616639.png)
![3-methyl-N-(4-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4616641.png)
![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

